2-(((8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)difluoromethyl)thio)acetic acid
Description
Properties
IUPAC Name |
2-[[8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]-difluoromethyl]sulfanylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClF5N3O2S/c11-5-1-4(9(12,13)14)2-19-7(5)17-18-8(19)10(15,16)22-3-6(20)21/h1-2H,3H2,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIIVHOHXGXXUFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NN=C(N2C=C1C(F)(F)F)C(F)(F)SCC(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClF5N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Typical Reaction Pathway:
- Starting materials : Precursors bearing amino, nitrile, or halogen functionalities suitable for cyclization.
- Reaction conditions :
- Elevated temperatures (generally 80–150°C)
- Acidic or basic catalysts, such as polyphosphoric acid or sodium hydride
- Solvents like dimethylformamide (DMF) or acetonitrile
- Outcome : Formation of the fused heterocyclic ring system with chlorinated and trifluoromethyl substituents.
Data Table 1: Core Cyclization Conditions
| Parameter | Typical Range | Notes |
|---|---|---|
| Temperature | 80–150°C | Ensures cyclization without decomposition |
| Catalyst | Acidic (e.g., PPA) or basic (NaH) | Promotes ring closure |
| Solvent | DMF, acetonitrile | High polarity aids solubilization |
Introduction of the Difluoromethyl Group
The next step involves attaching the difluoromethyl (-CHF₂) group to the heterocyclic core, which is crucial for the compound's bioactivity.
Reaction Strategy:
- Reagents :
- Difluoromethylating agents such as chlorodifluoromethane derivatives or specialized reagents like difluoromethyl zinc reagents.
- Reaction conditions :
- Mild to moderate temperatures (room temperature to 60°C)
- Use of catalysts like copper or palladium complexes to facilitate C–F bond formation.
- Solvents such as tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO).
Data Table 2: Difluoromethylation Conditions
| Parameter | Typical Range | Notes |
|---|---|---|
| Temperature | 20–60°C | To prevent side reactions |
| Catalyst | Cu(I), Pd(0) | Facilitates C–F bond formation |
| Reagents | Chlorodifluoromethane derivatives | Source of difluoromethyl group |
Attachment of the Acetic Acid Moiety
The final step involves attaching the acetic acid group to the sulfur-linked heterocycle, completing the synthesis.
Method:
- Reagents :
- Chlorinated acetic acid derivatives, such as chloroacetic acid or its activated esters.
- Coupling agents like DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl) carbodiimide).
- Reaction conditions :
- Mild to moderate temperatures (room temperature to 40°C)
- Anhydrous conditions to prevent hydrolysis
- Outcome : Formation of the final compound with high purity.
Data Table 4: Acetic Acid Coupling
| Parameter | Typical Range | Notes |
|---|---|---|
| Temperature | 20–40°C | Mild conditions to prevent side reactions |
| Coupling agent | DCC, EDC | Facilitates amide/ester bond formation |
| Solvent | Dichloromethane, DMF | Ensures solubility and reaction efficiency |
Summary of the Overall Synthetic Route
| Step | Reaction | Key Reagents | Typical Conditions | Purpose |
|---|---|---|---|---|
| 1 | Cyclization | Precursors with amino/nitrile groups | 80–150°C, acid/base catalyst | Core heterocycle formation |
| 2 | Difluoromethylation | Chlorodifluoromethane derivatives | 20–60°C, Cu/Pd catalysts | Difluoromethyl group attachment |
| 3 | Thioether formation | Thiol derivatives | 50–100°C, base catalyst | Sulfur linkage formation |
| 4 | Acetic acid attachment | Chloroacetic acid derivatives | 20–40°C, coupling agents | Final functionalization |
Notes and Considerations
- Purification : Post-reaction purification typically involves column chromatography or recrystallization under controlled conditions.
- Characterization : Confirmatory techniques include NMR, IR, and mass spectrometry to verify structure and purity.
- Yield Optimization : Reaction parameters such as temperature, solvent, and reagent stoichiometry are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-(((8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)difluoromethyl)thio)acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
2-(((8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)difluoromethyl)thio)acetic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of 2-(((8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)difluoromethyl)thio)acetic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Analogues in the Triazolopyridine Family
8-Chloro-3-[chloro(difluoro)methyl]-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine (CAS: 478248-86-1)
- Molecular Formula : C₈H₂Cl₂F₅N₃
- Key Differences :
- Replaces the thioacetic acid group with a chloro(difluoro)methyl substituent.
- Higher halogen content (2 Cl, 5 F) increases electronegativity but reduces hydrogen-bonding capacity compared to the acetic acid moiety.
- Lower molecular weight (~305.9 g/mol ) due to the absence of the sulfur and oxygen atoms in the side chain .
1-[8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]ethan-1-amine Hydrochloride (CAS: 1177299-79-4)
- Molecular Formula : C₉H₉Cl₂F₃N₄
- Key Differences: Substitutes the thioacetic acid with an ethylamine hydrochloride group. The protonated amine enhances water solubility, whereas the free acid form of the target compound may exhibit pH-dependent solubility.
3-(3,4-Dimethoxyphenyl)-6-(2-fluoro-4-pyridinyl)-1,2,4-triazolo[3,4-b]-1,3,4-thiadiazole (Compound 9a)
- Molecular Formula : C₁₆H₁₁F₂N₅O₂S
- Key Differences :
Physicochemical and Pharmacokinetic Comparisons
Key Observations:
- Compound B ’s hydrochloride salt improves solubility but may limit blood-brain barrier penetration compared to the free acid form.
Biological Activity
The compound 2-(((8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)difluoromethyl)thio)acetic acid represents a novel class of triazole derivatives that have garnered attention due to their potential biological activities. This article delves into the biological activity associated with this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.
The molecular structure of the compound can be summarized as follows:
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| CAS Number | Not explicitly cited in the sources |
| Molecular Formula | C₉H₅ClF₅N₄OS |
| Molecular Weight | Not explicitly cited in the sources |
Antimicrobial Properties
Research indicates that triazole derivatives exhibit significant antimicrobial activities. Specifically, compounds similar to this compound have shown effectiveness against various bacterial strains. For instance:
- Antibacterial Activity : Studies have demonstrated that triazole compounds can inhibit the growth of Gram-positive and Gram-negative bacteria. The mechanism often involves interference with bacterial cell wall synthesis and protein synthesis pathways.
- Antifungal Activity : Triazoles are well-known for their antifungal properties. They inhibit the enzyme lanosterol 14α-demethylase, crucial in ergosterol biosynthesis in fungi.
Case Studies
- In Vitro Studies : A study examining various triazole derivatives found that certain compounds exhibited superior antibacterial activity compared to standard antibiotics like streptomycin. These findings suggest that the compound may share similar mechanisms of action.
- Cancer Research : Triazole derivatives have been investigated for their potential in cancer therapy due to their ability to induce apoptosis in cancer cells. The compound's structure may enhance its interaction with specific cellular targets involved in tumor growth.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : As a triazole derivative, it likely inhibits key enzymes involved in metabolic pathways of pathogens.
- Cell Membrane Disruption : The compound may disrupt the integrity of microbial cell membranes, leading to cell lysis.
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing this compound?
The synthesis typically involves multi-step reactions, including cyclization of the triazolo-pyridine core, introduction of the trifluoromethyl and chloro substituents, and coupling of the difluoromethylthio-acetic acid moiety. Key conditions include:
- Catalysts : Copper salts (e.g., CuI) for click-chemistry-mediated cyclization .
- Solvents : Polar aprotic solvents (e.g., dimethylformamide or acetonitrile) to stabilize intermediates .
- Temperature : Controlled heating (80–120°C) for cyclization steps .
- Purification : Column chromatography or recrystallization to achieve >95% purity .
Q. Which analytical techniques are most effective for characterizing purity and structural integrity?
A combination of techniques is required:
- HPLC : To assess purity (>95% threshold) using reverse-phase C18 columns .
- NMR Spectroscopy : ¹H/¹³C NMR for confirming substituent positions (e.g., distinguishing trifluoromethyl and chloro groups) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to validate the molecular formula (e.g., [M+H]+ ion matching calculated mass) .
Q. How can researchers improve aqueous solubility and stability for in vitro assays?
Strategies include:
- Co-solvents : Use DMSO-water mixtures (≤10% DMSO) to prevent precipitation .
- pH adjustment : Buffers (pH 6–8) to stabilize the acetic acid moiety .
- Derivatization : Conversion to sodium salts via ester hydrolysis for enhanced hydrophilicity .
Advanced Research Questions
Q. What strategies elucidate the mechanism of action in biological systems?
- Molecular Docking : Screen against target libraries (e.g., kinases, GPCRs) using software like AutoDock Vina to predict binding affinity .
- Mutagenesis Studies : Modify putative binding residues in target proteins (e.g., via CRISPR/Cas9) to assess functional changes .
- Knock-out Models : Use gene-edited cell lines to confirm target specificity .
Q. How can contradictions in reported bioactivity data be resolved?
- Assay Reproducibility : Standardize protocols (e.g., ATP levels in kinase assays, cell passage numbers) to minimize variability .
- Orthogonal Assays : Validate results using complementary techniques (e.g., SPR for binding affinity vs. cellular IC50) .
- Meta-analysis : Cross-reference data from independent studies to identify confounding variables (e.g., solvent effects) .
Q. What computational approaches predict the reactivity of the difluoromethylthio group?
- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) to assess susceptibility to hydrolysis or oxidation .
- Molecular Dynamics (MD) : Simulate interactions in biological membranes to evaluate thioether stability .
- QSAR Modeling : Correlate substituent electronic effects (e.g., Hammett constants) with reaction rates .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
